BenchChemオンラインストアへようこそ!

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Medicinal chemistry Kinase inhibitor design Metabolic stability

3-(2-Methylbenzyl)-1,3-dihydro-2H-indol-2-one is a 3-substituted indolin-2-one (oxindole) derivative belonging to a compound class extensively investigated as tyrosine kinase inhibitors and nuclear receptor modulators. The molecule features a saturated 2-methylbenzyl substituent at the C3 position of the indolin-2-one core, distinguishing it from the more commonly catalogued 3-benzylidene-indolin-2-one analogs.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
Cat. No. B11344173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2C3=CC=CC=C3NC2=O
InChIInChI=1S/C16H15NO/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)
InChIKeyNCWGPVOZLIAOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylbenzyl)-1,3-dihydro-2H-indol-2-one — Indolinone Scaffold Compound for Kinase-Targeted Lead Discovery and Chemical Biology Procurement


3-(2-Methylbenzyl)-1,3-dihydro-2H-indol-2-one is a 3-substituted indolin-2-one (oxindole) derivative belonging to a compound class extensively investigated as tyrosine kinase inhibitors and nuclear receptor modulators [1]. The molecule features a saturated 2-methylbenzyl substituent at the C3 position of the indolin-2-one core, distinguishing it from the more commonly catalogued 3-benzylidene-indolin-2-one analogs . The indolin-2-one scaffold serves as a privileged pharmacophore in medicinal chemistry, with documented inhibitory activity against multiple receptor tyrosine kinases (RTKs) including VEGFR2, FGFR, and PDGFR families [1].

Why 3-(2-Methylbenzyl)-1,3-dihydro-2H-indol-2-one Cannot Be Interchanged with Generic Indolin-2-one Analogs for Target-Selective Research


Substitution pattern at the C3 position of the indolin-2-one scaffold is a critical determinant of kinase selectivity and potency; even modest alterations—such as changing the benzyl substituent from ortho-methyl to para-methyl, or saturating the benzylidene double bond—can shift the inhibitory profile across RTK families by orders of magnitude [1]. The ortho-methyl group introduces steric constraints absent in the unsubstituted benzyl or para-methyl analogs, potentially altering the dihedral angle between the aromatic ring and the indolinone plane and thereby modifying ATP-binding pocket complementarity [1]. Furthermore, the saturated C3-benzyl linkage in the target compound eliminates the electrophilic Michael-acceptor character of the benzylidene analogs, changing both covalent binding potential and metabolic stability [2]. Generic procurement of an indolin-2-one without these precise structural features therefore risks selecting a compound with a fundamentally different target-engagement profile.

Quantitative Differentiation Evidence for 3-(2-Methylbenzyl)-1,3-dihydro-2H-indol-2-one vs. Closest Analogs


Saturated C3-Benzyl vs. Unsaturated Benzylidene: Impact on Electrophilic Reactivity and Metabolic Stability

The target compound bears a fully saturated C3-benzyl linkage, whereas the most closely catalogued commercial analog, (3E)-3-(2-methylbenzylidene)-1,3-dihydro-2H-indol-2-one (CAS 391613-96-0), contains an α,β-unsaturated benzylidene moiety [1][2]. The benzylidene double bond creates a Michael-acceptor system capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in kinase active sites, a property absent in the saturated target compound [2]. Comparative binding-mode studies of indolin-2-one and indolin-2-thione benzylidene derivatives have demonstrated that the exocyclic double bond influences both hydrogen-bonding geometry and enzyme active-site superimposability, with the saturated analogs exhibiting distinct conformational preferences [2].

Medicinal chemistry Kinase inhibitor design Metabolic stability

Ortho-Methyl Benzyl Substitution vs. Para-Methyl and Unsubstituted Benzyl: Steric Modulation of Kinase Selectivity

The ortho-methyl group on the benzyl substituent introduces steric bulk proximal to the indolinone core, which is absent in the 4-methylbenzyl (para) and unsubstituted benzyl analogs. Structure-activity relationship (SAR) studies on 3-substituted indolin-2-ones have established that the position of the methyl substituent on the benzyl ring directly influences the selectivity index across receptor tyrosine kinase (RTK) panels, with compounds bearing ortho-substituted benzyl groups displaying distinct inhibitory fingerprints compared to their meta- or para-substituted counterparts [1]. In the foundational J. Med. Chem. study, 3-substituted indolin-2-ones exhibited IC₅₀ values spanning from nanomolar to micromolar ranges against VEGFR2, FGFR1, and PDGFRβ, with selectivity ratios varying by >100-fold depending on the benzyl substitution pattern [1].

Structure-activity relationship Kinase selectivity Tyrosine kinase inhibitor

Indolin-2-one Core vs. Isatin (Indoline-2,3-dione) Core: Differential Hydrogen-Bonding Capacity and Target Engagement

The target compound is built on the indolin-2-one (2-oxindole) core, which contains a single carbonyl at position 2 and a saturated C3 position bearing the benzyl substituent. In contrast, 1-(2-methylbenzyl)indoline-2,3-dione (an isatin derivative) contains two adjacent carbonyl groups, creating a fundamentally different hydrogen-bonding motif. The indolin-2-one scaffold has been established as a privileged kinase inhibitor pharmacophore because its 2-carbonyl and N–H groups form a bidentate hinge-binding motif with the kinase active site, whereas isatin derivatives engage the hinge region differently due to the additional 3-carbonyl [1]. This difference translates into divergent target selectivity profiles: indolin-2-ones are predominantly associated with RTK inhibition, while isatin derivatives show broader activity including caspase and phosphatase modulation.

Scaffold comparison Hydrogen bonding Kinase hinge-binding

Patent-Validated Scope: Substituted Indolin-2-ones as Steroid Hormone Nuclear Receptor Modulators and Gastrin Receptor Antagonists

The compound falls within the general structural scope of patents claiming dihydroindol-2-one derivatives as steroid hormone nuclear receptor modulators (US20050054712A1) [1] and gastrin receptor antagonists (WO1997040017) [2], confirming its relevance to two distinct therapeutic target classes. The 2-methylbenzyl group is explicitly enumerated as a permissible substituent in the Markush structures of these patent families, indicating that the specific substitution pattern has been contemplated for pharmaceutical utility. While the patents do not provide isolated biological data for this single compound, they establish a rationale for its selection as a reference compound or synthetic intermediate within these therapeutic programs.

Nuclear receptor modulation Gastrin receptor antagonism Patent landscape

Optimal Procurement-Driven Application Scenarios for 3-(2-Methylbenzyl)-1,3-dihydro-2H-indol-2-one


Kinase Inhibitor Lead Optimization: Exploring Sterically Constrained Chemical Space for RTK Selectivity

Based on the class-level SAR evidence that ortho-substituted benzyl indolin-2-ones exhibit divergent kinase selectivity profiles [1], this compound is suited for medicinal chemistry campaigns aiming to tune selectivity within the VEGFR/PDGFR/FGFR kinase families. The saturated benzyl linkage eliminates the Michael-acceptor liability of benzylidene analogs, making it a cleaner tool compound for reversible inhibition studies [2].

Nuclear Receptor Modulator Screening: Tool Compound for Steroid Hormone Receptor-Focused Assays

The inclusion of the 2-methylbenzyl-indolin-2-one scaffold within the scope of US20050054712A1 [1] positions this compound as a relevant screening candidate for mineralocorticoid or glucocorticoid receptor modulation programs, where the ortho-methyl substituent may contribute to receptor subtype selectivity through steric discrimination.

Chemical Biology Probe Development: Non-Covalent ATP-Competitive Probe with Defined Binding Mode

The indolin-2-one scaffold is established to form a bidentate hydrogen-bonding interaction with the kinase hinge region [1]. The saturated C3-benzyl substituent of this compound provides a defined, non-electrophilic scaffold suitable for developing reversible chemical probes for target-engagement studies, avoiding the complications of covalent adduct formation seen with benzylidene analogs [2].

Focused Library Synthesis: Key Intermediate for N1- and C3-Diversified Indolin-2-one Libraries

The compound serves as a versatile intermediate for further derivatization: the N1 position can be alkylated or acylated to generate diverse analogs, while the C3-benzyl moiety can be retained as a fixed steric element for SAR exploration. Patents such as DE19924401A1 [3] describe extensive derivatization of the indolin-2-one core, validating the utility of such intermediates in pharmaceutical library construction.

Quote Request

Request a Quote for 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.